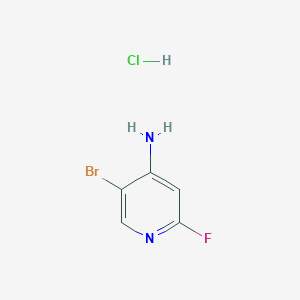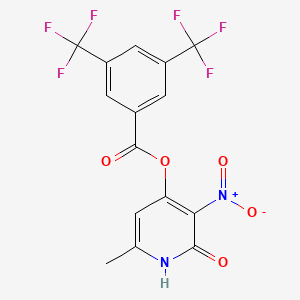
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group, a methyl group, and a trifluoromethyl-substituted benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate typically involves the condensation of 3,5-bis(trifluoromethyl)benzoic acid with 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridine. This reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their catalytic activity, leading to changes in cellular signaling pathways and functions . This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl groups, which can enhance its chemical stability and biological activity. These groups can also influence the compound’s solubility and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,5-bis(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2O5/c1-6-2-10(11(23(26)27)12(24)22-6)28-13(25)7-3-8(14(16,17)18)5-9(4-7)15(19,20)21/h2-5H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQEEJLHZIXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)
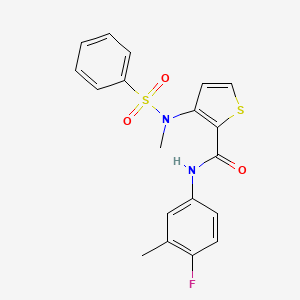
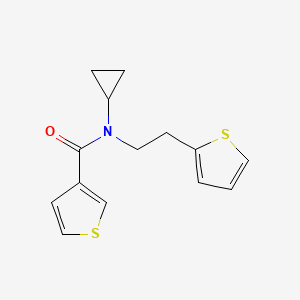
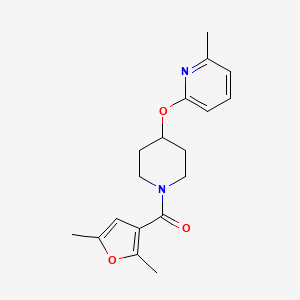
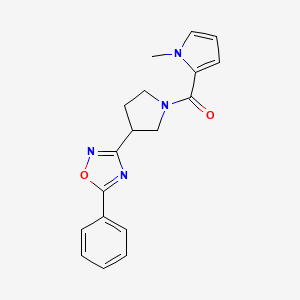
![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)
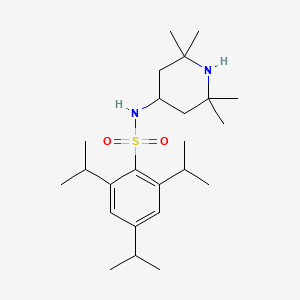
![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)
![1-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2406199.png)
![2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)
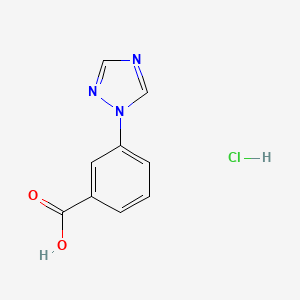
![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)
